Dermaseptin - 136212-91-4

Dermaseptin

Catalog Number: EVT-243237
CAS Number: 136212-91-4
Molecular Formula: C₁₅₂H₂₅₇N₄₃O₄₄S₂
Molecular Weight: 3455.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dermaseptins are a family of polycationic, amphipathic α-helical antimicrobial peptides (AMPs) primarily found in the skin secretions of Phyllomedusine frogs, specifically of the genus Phyllomedusa [, , , , ]. They are a crucial part of the frogs' innate immune system, providing a first line of defense against a broad spectrum of microorganisms, including bacteria, fungi, protozoa, and even some viruses [, , , , , , , ]. Dermaseptins exhibit a high degree of structural diversity, with several subfamilies identified based on their amino acid sequences and biological activities [, , ]. Dermaseptin S (often referred to simply as Dermaseptin) is the prototypical member of this family and serves as a model for understanding the structure and function of membrane-acting helical AMPs [].

Synthesis Analysis

Dermaseptins can be synthesized using solid-phase peptide synthesis, a widely used method for producing peptides with specific sequences []. This technique involves sequentially adding amino acids to a growing peptide chain anchored to a solid support. The process can be automated and allows for the incorporation of specific modifications, such as the addition of fluorescent probes [, ]. Synthetic replicates of dermaseptins have been shown to be indistinguishable from their natural counterparts in terms of chromatographic properties, amino acid sequence, mass spectrometry analysis, and biological activity [].

Molecular Structure Analysis

Dermaseptins typically consist of 28-34 amino acid residues [, , , ]. They are characterized by their cationic nature, due to the presence of multiple lysine residues, and their amphipathicity, with alternating hydrophobic and hydrophilic amino acid residues [, ]. In hydrophobic environments, such as those mimicking cell membranes, dermaseptins adopt an α-helical conformation with a clear segregation of hydrophobic and hydrophilic residues on opposite faces of the helix [, , , ]. This amphipathic α-helical structure is crucial for their interaction with biological membranes and their antimicrobial activity [, , ].

Mechanism of Action

The primary mechanism of action of dermaseptins involves disrupting the integrity of microbial cell membranes [, , , , ]. The amphipathic α-helical structure allows them to insert into the lipid bilayer of the membrane, leading to membrane permeabilization and leakage of cellular contents [, , , , ]. The exact mechanism of permeabilization is still debated, with several models proposed, including the carpet model, the toroidal pore model, and the barrel-stave model []. Regardless of the specific model, the end result is the loss of cellular homeostasis and cell death.

Physical and Chemical Properties Analysis

Dermaseptins are water-soluble, thermostable, and typically have a net positive charge due to their high lysine content [, ]. Their molecular weight ranges from approximately 3.5 kDa to 4 kDa, depending on the specific peptide [, ]. The amphipathic nature of their structure allows them to interact with both aqueous environments and hydrophobic environments like cell membranes [, ].

Applications
  • Antimicrobial Agent Research: Dermaseptins are being investigated as potential alternatives to conventional antibiotics due to their broad-spectrum activity and their relatively low propensity for inducing resistance [, , , , ].
  • Antifungal Agent Research: Dermaseptins exhibit potent activity against various pathogenic fungi, including those responsible for opportunistic infections in immunocompromised individuals [, , , ].
  • Antiviral Agent Research: Some dermaseptins have demonstrated antiviral activity against viruses like Herpes Simplex Virus type 1, Dengue virus type 2, and even SARS-CoV-2 [, , , ].
  • Anticancer Agent Research: Certain dermaseptins have shown promising anticancer activity against various cancer cell lines, suggesting potential applications in cancer therapy [, , , ].
  • Model for Membrane-Peptide Interactions: Dermaseptins are valuable tools for studying the interactions between peptides and biological membranes, providing insights into the mechanisms of membrane permeabilization and cell lysis [, , ].
Future Directions
  • Optimization of Therapeutic Properties: Further research is needed to optimize the therapeutic properties of dermaseptins, particularly their selectivity for microbial cells over mammalian cells, to reduce potential toxicity issues [, , , ].
  • Development of Novel Derivatives: The development of novel dermaseptin derivatives with enhanced antimicrobial or anticancer activity, improved stability, and reduced toxicity is a promising area of research [, , , ].
  • Elucidation of Detailed Mechanisms of Action: Further research is needed to fully elucidate the detailed mechanisms of action of dermaseptins, particularly their interactions with different types of membranes and their specific effects on various cellular processes [, , ].
  • Exploration of Synergistic Effects: Investigating the synergistic effects of dermaseptins with other antimicrobial or anticancer agents could lead to the development of more effective combination therapies [].

Dermaseptin-AC

  • Compound Description: Dermaseptin-AC is a novel antimicrobial peptide discovered from the skin secretion of the frog species Agalychnis callidryas []. It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) []. Dermaseptin-AC also demonstrates relatively low hemolysis and greater cytotoxicity towards cancer cells compared to normal cells []. In vivo studies showed its efficacy against MRSA pneumonia in mice, comparable to vancomycin [].
  • Relevance: Dermaseptin-AC belongs to the Dermaseptin family of antimicrobial peptides and represents a promising lead for developing new treatments for bacterial infections, particularly chronic wound infections []. It shares the family's characteristic polycationic, α-helical, and amphipathic structure believed to be crucial for its antimicrobial activity [, ].

Dermaseptin S4

  • Relevance: Dermaseptin S4 serves as a model peptide for understanding the structure-activity relationship and developing less toxic derivatives within the Dermaseptin family [, ]. Research has focused on modifying its structure, particularly by altering the N-terminal domain and hydrophobic interactions, to enhance antibacterial activity while reducing hemolysis [, ].

K4K20-S4

  • Compound Description: K4K20-S4 is a synthetic analog of Dermaseptin S4, modified by substituting lysine residues at positions 4 and 20 [, , , , ]. This modification significantly enhances its antibacterial activity, particularly against Gram-negative bacteria, compared to the native Dermaseptin S4 [, , , ]. K4K20-S4 demonstrates rapid bactericidal activity in vitro and in vivo, effectively clearing infections in mouse models []. Additionally, it exhibits reduced hemolysis compared to Dermaseptin S4, though still displaying higher toxicity against infected erythrocytes compared to healthy ones [, , ].
  • Relevance: K4K20-S4 represents a promising derivative of Dermaseptin S4 with improved antimicrobial activity and a better toxicity profile [, , , , ]. Its development highlights the potential for designing Dermaseptin analogs with enhanced therapeutic indices for combating bacterial infections.

K4-S4(1–13)a

  • Compound Description: K4-S4(1–13)a is a truncated and modified analog of Dermaseptin S4, consisting of the first 13 amino acids of the parent peptide with a lysine substitution at position 4 [, ]. This derivative exhibits potent antibacterial activity, particularly against Gram-negative bacteria, with rapid bactericidal effects observed both in vitro and in vivo []. Importantly, K4-S4(1–13)a displays lower hemolytic activity compared to K4K20-S4 and Dermaseptin S4, suggesting an improved safety profile [].
  • Relevance: K4-S4(1–13)a exemplifies the successful design of shorter Dermaseptin S4 analogs with potent antibacterial activity and reduced toxicity [, ]. Its development highlights the potential for optimizing the therapeutic index of Dermaseptin peptides through structural modifications.

Dermaseptin S9

  • Compound Description: Dermaseptin S9 is a unique member of the Dermaseptin S family isolated from the skin of Phyllomedusa sauvagei [, ]. Unlike most Dermaseptin peptides, which are characterized by their amphipathic α-helical structure, Dermaseptin S9 adopts a tripartite structure with a hydrophobic core flanked by cationic termini [, ]. Despite this structural difference, Dermaseptin S9 exhibits potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria [].
  • Relevance: Dermaseptin S9 demonstrates that spatial segregation of hydrophobic and hydrophilic residues in an amphipathic helix is not strictly necessary for antimicrobial activity in cationic α-helical peptides []. This finding broadens the understanding of structure-activity relationships within the Dermaseptin family and offers new avenues for designing novel antimicrobial peptides.

Other Related Dermaseptin Peptides:

  • Dermaseptin S3: A Dermaseptin peptide that induces caspase-independent, AIF-dependent programmed cell death (apoptosis) in yeast []. This activity suggests a potential antifungal mechanism for Dermaseptins beyond membrane disruption.
  • Dermaseptin-PH: A short Dermaseptin peptide isolated from Pithecopus hypochondrialis that exhibits broad-spectrum antimicrobial and anticancer activities []. Its short sequence makes it a promising template for developing novel peptide-based drugs.
  • Dermaseptin B2: A Dermaseptin peptide with potent antimicrobial activity, particularly against Gram-negative bacteria, and chemotactic properties for human leukocytes [, , , , ]. It is being investigated for its potential in both directly eliminating pathogens and modulating the immune response.
  • Dermaseptin DA4: A Dermaseptin peptide isolated from Pachymedusa dacnicolor that displays chemotactic activity for human leukocytes and selective bactericidal activity against Gram-negative bacteria []. Unlike most Dermaseptins, it lacks a defined structure in the presence of zwitterionic lipids.
  • Adenoregulin (Dermaseptin b II): Originally identified as a peptide that enhances the binding of agonists to the A1 adenosine receptor, adenoregulin shares high sequence similarity with Dermaseptin b, both in its mature form and precursor structure [, , ]. It exhibits antimicrobial activity and is now considered a member of the Dermaseptin family.
  • Dermaseptin I: A 34-residue cationic and amphipathic peptide isolated from Phyllomedusa sauvagii, known for its broad-spectrum antimicrobial activity against bacteria, yeast, protozoa, and filamentous fungi []. It exhibits high sequence similarity with other members of the Dermaseptin family, particularly Dermaseptin b.
  • Dermaseptin DS 01: A Dermaseptin peptide isolated from Phyllomedusa oreades, exhibiting potent antibacterial and antiprotozoan activities []. Structural analysis revealed surface properties intermediate between Dermaseptin S1 and Dermaseptin B2, potentially explaining its unique pharmacological profile.
  • Dermaseptin-PP: A recently identified Dermaseptin peptide from Phyllomedusa palliata, demonstrating potent antimicrobial and anticancer activities [, ]. It induces apoptosis in cancer cells via both the mitochondrial and death receptor pathways, making it a promising candidate for cancer treatment.
  • Piscidin 1: Although not a Dermaseptin, piscidin 1 is another antimicrobial peptide, isolated from fish, which was investigated alongside Dermaseptin S4 for the "specificity determinant" concept []. By introducing lysine substitutions in the hydrophobic face, both piscidin 1 and Dermaseptin S4 derivatives showed improved therapeutic indices against Acinetobacter baumannii and Pseudomonas aeruginosa.
  • Cecropin B: A different class of antimicrobial peptide isolated from insects, Cecropin B was studied alongside Dermaseptin for its fungicidal and binding properties []. Both peptides showed activity against various fungal species and bound to ergosterol and cholesterol, suggesting a possible mechanism for their antifungal action.

Properties

CAS Number

136212-91-4

Product Name

Dermaseptin

IUPAC Name

(2S)-5-amino-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C₁₅₂H₂₅₇N₄₃O₄₄S₂

Molecular Weight

3455.1 g/mol

InChI

InChI=1S/C152H257N43O44S2/c1-27-77(12)118(147(233)190-110(70-196)146(232)178-98(44-46-111(158)201)131(217)163-68-115(205)192-120(87(22)198)149(235)181-101(152(238)239)45-47-112(159)202)193-151(237)122(89(24)200)195-145(231)109(63-117(207)208)185-129(215)84(19)169-126(212)81(16)168-125(211)80(15)167-113(203)66-164-132(218)102(56-72(2)3)183-128(214)83(18)170-127(213)82(17)172-134(220)94(40-30-34-50-153)174-114(204)67-162-124(210)79(14)171-140(226)108(62-91-65-160-71-166-91)189-143(229)105(59-75(8)9)184-130(216)85(20)173-135(221)99(48-54-240-25)179-148(234)119(86(21)197)191-116(206)69-165-133(219)103(57-73(4)5)186-137(223)96(42-32-36-52-155)175-136(222)95(41-31-35-51-154)176-141(227)106(60-76(10)11)187-138(224)100(49-55-241-26)180-150(236)121(88(23)199)194-139(225)97(43-33-37-53-156)177-144(230)107(61-90-64-161-93-39-29-28-38-92(90)93)188-142(228)104(58-74(6)7)182-123(209)78(13)157/h28-29,38-39,64-65,71-89,94-110,118-122,161,196-200H,27,30-37,40-63,66-70,153-157H2,1-26H3,(H2,158,201)(H2,159,202)(H,160,166)(H,162,210)(H,163,217)(H,164,218)(H,165,219)(H,167,203)(H,168,211)(H,169,212)(H,170,213)(H,171,226)(H,172,220)(H,173,221)(H,174,204)(H,175,222)(H,176,227)(H,177,230)(H,178,232)(H,179,234)(H,180,236)(H,181,235)(H,182,209)(H,183,214)(H,184,216)(H,185,215)(H,186,223)(H,187,224)(H,188,228)(H,189,229)(H,190,233)(H,191,206)(H,192,205)(H,193,237)(H,194,225)(H,195,231)(H,207,208)(H,238,239)/t77-,78-,79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,89+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-,121-,122-/m0/s1

InChI Key

YFHLIDBAPTWLGU-CTKMSOPVSA-N

SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N

Synonyms

dermaseptin
dermaseptin DS 01
dermaseptin s
dermaseptin S3(1-16)

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.